3,4-dimethoxy-N-(1,2,4-triazol-4-yl)benzamide
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Overview
Description
3,4-dimethoxy-N-(1,2,4-triazol-4-yl)benzamide is a compound that belongs to the class of benzamides, which are known for their diverse biological activities The presence of the 1,2,4-triazole ring in its structure adds to its potential pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(1,2,4-triazol-4-yl)benzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with 1,2,4-triazole. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-(1,2,4-triazol-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3,4-dimethoxy-N-(1,2,4-triazol-4-yl)benzamide has been explored for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets. For instance, as an α-amylase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of polysaccharides into glucose. This inhibition can help manage conditions like diabetes by reducing postprandial blood glucose levels . Additionally, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by interacting with cellular pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 3,5-dimethoxy-N-(5-{[2-oxoquinoxalin-1(2H)-yl]methyl}-4H-1,2,4-triazol-3-yl)benzamide
- 4-methoxy-N-(5-{[2-oxoquinoxalin-1(2H)-yl]methyl}-4H-1,2,4-triazol-3-yl)benzamide
- 3-methoxy-N-(5-{[2-oxoquinoxalin-1(2H)-yl]methyl}-4H-1,2,4-triazol-3-yl)benzamide
Uniqueness
3,4-dimethoxy-N-(1,2,4-triazol-4-yl)benzamide stands out due to its specific substitution pattern on the benzamide ring, which can influence its binding affinity and selectivity towards various biological targets. The presence of both methoxy groups and the 1,2,4-triazole ring contributes to its unique pharmacological profile, making it a valuable compound for further research and development .
Properties
CAS No. |
331434-09-4 |
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Molecular Formula |
C11H12N4O3 |
Molecular Weight |
248.24 g/mol |
IUPAC Name |
3,4-dimethoxy-N-(1,2,4-triazol-4-yl)benzamide |
InChI |
InChI=1S/C11H12N4O3/c1-17-9-4-3-8(5-10(9)18-2)11(16)14-15-6-12-13-7-15/h3-7H,1-2H3,(H,14,16) |
InChI Key |
WFAHPZSKZQQOQF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NN2C=NN=C2)OC |
solubility |
22.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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